![molecular formula C13H13N5 B13584121 N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 16282-76-1](/img/structure/B13584121.png)
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-1,2,4-triazole with benzyl chloride and ethyl acetoacetate. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the triazolopyrimidine ring system. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation or supercritical carbon dioxide as a solvent. These methods offer advantages such as reduced reaction times, higher yields, and environmentally friendly conditions. For example, the use of microwave irradiation can significantly shorten the reaction time while maintaining high yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
Applications De Recherche Scientifique
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The compound may also interact with other molecular pathways involved in apoptosis and cell cycle regulation.
Comparaison Avec Des Composés Similaires
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar chemical properties and is used in the synthesis of bioactive molecules.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A closely related compound with hydroxyl substitution, used in various pharmacological studies.
These compounds share a common triazolopyrimidine core but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.
Propriétés
Numéro CAS |
16282-76-1 |
|---|---|
Formule moléculaire |
C13H13N5 |
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5/c1-10-7-12(18-13(17-10)15-9-16-18)14-8-11-5-3-2-4-6-11/h2-7,9,14H,8H2,1H3 |
Clé InChI |
IGKUHHQUTNBCCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3 |
Solubilité |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


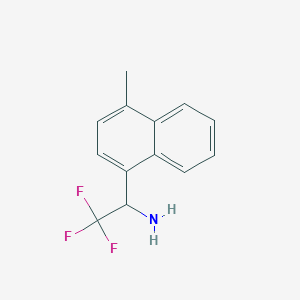
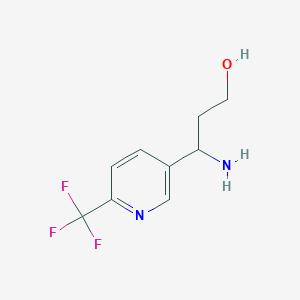
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)

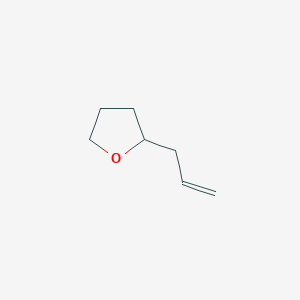
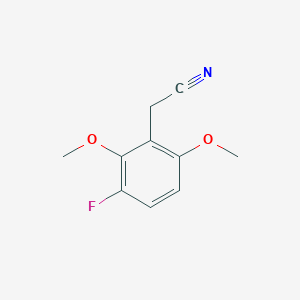
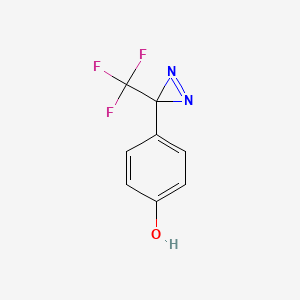
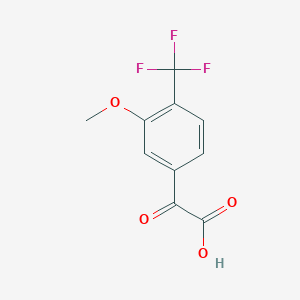

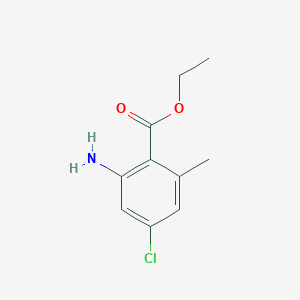
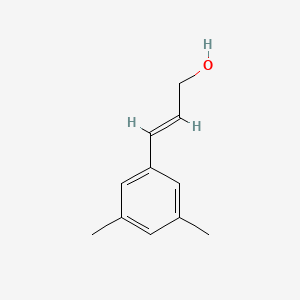

![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)

